molecular formula C23H20N4O5S2 B2864279 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide CAS No. 394228-30-9

4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2864279
CAS No.: 394228-30-9
M. Wt: 496.56
InChI Key: JGLYBDZZEPNPNC-UHFFFAOYSA-N
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Description

4-(Indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that combines several functional groups, including an indoline, sulfonyl, nitro, and benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.

    Preparation of Benzamide Derivative: The benzamide derivative is synthesized by reacting 3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazole with an appropriate amine under suitable conditions.

    Coupling Reaction: The final step involves coupling the indolin-1-ylsulfonyl chloride with the benzamide derivative in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiazole moieties.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the benzamide and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, it may serve as a lead compound in drug discovery, particularly for its potential antibacterial and anticancer properties. Studies have shown that similar compounds exhibit significant activity against drug-resistant bacteria .

Medicine

In medicine, it could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry

Industrially, it might be used in the development of new materials or as a precursor for dyes and pigments due to its complex aromatic structure.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial cell wall synthesis or interfere with DNA replication. The molecular targets could include enzymes like topoisomerases or proteins involved in cell division.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one derivatives: Known for their antibacterial and anticancer activities.

    Benzothiazole derivatives: Often explored for their antimicrobial and anticancer properties.

    Sulfonylureas: Widely used in medicinal chemistry for their hypoglycemic effects.

Uniqueness

What sets 4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide apart is its unique combination of functional groups, which may confer a broader spectrum of biological activity and the potential for multi-target effects. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(3-methyl-6-nitro-2H-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S2/c1-25-20-11-8-17(27(29)30)14-21(20)33-23(25)24-22(28)16-6-9-18(10-7-16)34(31,32)26-13-12-15-4-2-3-5-19(15)26/h2-11,14,23H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLYBDZZEPNPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(SC2=C1C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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